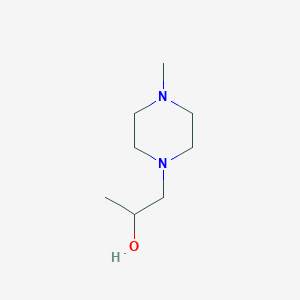

1-(4-Methylpiperazin-1-yl)propan-2-ol

Descripción general

Descripción

1-(4-Methylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Methylpiperazin-1-yl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with propylene oxide under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary alcohol group in 1-(4-Methylpiperazin-1-yl)propan-2-ol is susceptible to oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Mechanistic Insight :

Oxidation typically proceeds via deprotonation of the hydroxyl group, forming an alkoxide intermediate. Electron transfer from the alkoxide to the oxidizing agent generates a carbonyl group. The piperazine ring’s electron-donating methyl group stabilizes transition states, enhancing reaction rates .

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution, particularly under basic or acidic conditions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

Reaction :

Product : Quaternary ammonium salt with methyl substitution on piperazine nitrogen.

Yield : 60–70% under anhydrous conditions .

Acylation

Reaction with acetyl chloride:

Reaction :

Product : N-Acetylated derivative.

Applications : Used to modify solubility for pharmaceutical intermediates .

Reductive Transformations

The hydroxyl group can be reduced to a hydrocarbon chain:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 1-(4-Methylpiperazin-1-yl)propane | 50–60% |

| NaBH₄/I₂ | Methanol, 0°C | Partial reduction to alkane | <30% |

Limitations : Steric hindrance from the piperazine ring reduces accessibility to the hydroxyl group, necessitating harsh conditions .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)propan-2-ol has diverse applications in scientific research:

Chemistry

- Building Block : It serves as a building block in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

- Enzyme Mechanisms : The compound is used in studies investigating enzyme mechanisms and protein interactions. Its ability to engage with specific molecular targets makes it valuable in understanding biochemical pathways.

Medicinal Chemistry

- Pharmacological Potential : Research has indicated that this compound exhibits analgesic properties, showing potential for pain management therapies. It has been tested in animal models where it significantly reduced pain responses.

Antimicrobial Activity

Several studies have highlighted its antimicrobial properties against various pathogens:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Most active against Staphylococcus aureus and Staphylococcus epidermidis |

| 5a | Not specified | Moderate activity against Enterobacter species |

These findings suggest that derivatives of this compound could be developed as new antimicrobial agents, particularly against multi-drug resistant pathogens.

Industrial Applications

- Production of Polymers and Resins : The compound is utilized in the production of specialty chemicals, polymers, and resins. Its chemical properties facilitate its use as a precursor in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: This compound has a similar structure but with an additional methyl group on the amine.

1-(3-Aminopropyl)-4-methylpiperazine: This compound has an aminopropyl group instead of a hydroxyl group

Uniqueness

1-(4-Methylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of a piperazine ring and a hydroxyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Actividad Biológica

1-(4-Methylpiperazin-1-yl)propan-2-ol is a piperazine derivative recognized for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer unique pharmacological properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a propan-2-ol moiety linked to a 4-methylpiperazine ring, which is significant for its biological interactions. The compound's unique configuration allows it to engage with various biological targets, making it a valuable subject for further investigation.

Analgesic Properties

Research indicates that this compound exhibits analgesic properties . In animal models, it has been shown to reduce pain responses significantly, suggesting its potential utility in pain management therapies. The exact mechanism by which this compound exerts analgesic effects remains an area for further exploration.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of this compound and its derivatives. For instance, derivatives containing this piperazine moiety have demonstrated significant activity against various pathogens:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Most active derivative against Staphylococcus aureus and Staphylococcus epidermidis |

| 5a | Not specified | Exhibited moderate activity against Enterobacter species |

These findings suggest that the compound and its derivatives could be developed as new antimicrobial agents, particularly in the context of multi-drug resistant (MDR) pathogens .

Interaction with Biological Targets

The interaction studies of this compound indicate that it engages with several biological targets. Its binding affinity and selectivity towards specific receptors contribute to its pharmacological profile. For example, the compound's interaction with DNA gyrase and dihydrofolate reductase (DHFR) has been noted, highlighting its potential as an inhibitor in microbial systems .

Study on Antimicrobial Derivatives

A study conducted by Mohamed et al. focused on synthesizing and evaluating various derivatives of compounds related to this compound. The derivatives were tested for their minimum inhibitory concentrations (MICs) against a range of pathogens, revealing promising results in inhibiting bacterial growth and biofilm formation .

Pain Management Research

In another study assessing the analgesic properties of piperazine derivatives, this compound was included in a series of compounds evaluated for pain relief efficacy in animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting that this compound could be a candidate for developing new analgesics.

Propiedades

IUPAC Name |

1-(4-methylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAFNJDUSMKKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-94-3 | |

| Record name | 1-(4-methylpiperazin-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.